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molecular formula C12H11NS B8812830 4-(Benzylthio)pyridine CAS No. 51290-78-9

4-(Benzylthio)pyridine

Cat. No. B8812830
M. Wt: 201.29 g/mol
InChI Key: WHHDQCXCEKZXHK-UHFFFAOYSA-N
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Patent
US04370477

Procedure details

A solution of benzyl bromide (1.71 g) and 4-mercapto-pyridine (1.11 g) in ethanol (10 ml) were heated at reflux for 4 hours. Ether (5 ml) was added and the solution allowed to crystallise. Recrystallisation from ethanol-ether gave the title compound hydrobromide as a quarter hydrate (1.0 g) mp. 202°-4° C. (Found: C, 50.5; H, 4.1; N, 5.3. C12H11NS,HBr 1/4H2O requires C, 50.3; H, 4.3; N, 4.9%).
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
4.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[SH:9][C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.CCOCC>C(O)C>[CH2:1]([S:9][C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BrH:8]

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1.11 g
Type
reactant
Smiles
SC1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to crystallise
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol-ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=CC=NC=C1
Name
Type
product
Smiles
Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 4.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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